molecular formula C14H25NO5 B8044716 tert-butyl N-[8-(hydroxymethyl)-6,10-dioxaspiro[4.5]decan-8-yl]carbamate

tert-butyl N-[8-(hydroxymethyl)-6,10-dioxaspiro[4.5]decan-8-yl]carbamate

Cat. No.: B8044716
M. Wt: 287.35 g/mol
InChI Key: HASMIWLVNVPZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[8-(hydroxymethyl)-6,10-dioxaspiro[4.5]decan-8-yl]carbamate: is a complex organic compound featuring a tert-butyl group, a hydroxymethyl group, and a dioxaspirodecane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[8-(hydroxymethyl)-6,10-dioxaspiro[45]decan-8-yl]carbamate typically involves multiple steps, starting with the formation of the spirocyclic coreThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[8-(hydroxymethyl)-6,10-dioxaspiro[4.5]decan-8-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[8-(hydroxymethyl)-6,10-dioxaspiro[4.5]decan-8-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structural features make it suitable for investigating the activity of various enzymes and their role in metabolic pathways .

Medicine: In medicine, tert-butyl N-[8-(hydroxymethyl)-6,10-dioxaspiro[4Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymer science .

Mechanism of Action

The mechanism of action of tert-butyl N-[8-(hydroxymethyl)-6,10-dioxaspiro[4.5]decan-8-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include inhibition or activation of enzymatic activity, modulation of signal transduction pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[8-(hydroxymethyl)-6,10-dioxaspiro[4.5]decan-8-yl]carbamate is unique due to its combination of a spirocyclic core with a tert-butyl carbamate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[8-(hydroxymethyl)-6,10-dioxaspiro[4.5]decan-8-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-12(2,3)20-11(17)15-13(8-16)9-18-14(19-10-13)6-4-5-7-14/h16H,4-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASMIWLVNVPZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC2(CCCC2)OC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.